tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates chromane and piperidine moieties. This compound has garnered interest in pharmacology due to its potential biological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.39 g/mol. The compound features a tert-butyl ester group and a hydroxyl functional group, which contribute to its reactivity and biological activity. The spiro configuration provides distinctive stereochemical properties that can influence interactions within biological systems.
Preliminary studies suggest that compounds with similar structures exhibit various biological activities. The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Antioxidant Activity : The hydroxyl group can donate electrons, potentially neutralizing free radicals.
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines.
- Neuroprotective Properties : The piperidine moiety may interact with neurotransmitter systems, offering protective effects against neurodegeneration.
Research Findings
Research into the biological activity of this compound is ongoing. Notable findings include:
- In vitro Studies : Initial tests indicate that the compound may inhibit certain cancer cell lines, suggesting potential anti-cancer properties.
- Animal Models : Studies involving rodent models have shown that administration of the compound can reduce pain responses in inflammatory conditions.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activity of this compound. Below is a table summarizing key features of related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate | C18H26BrNO4 | Contains bromine; potential for unique reactivity |
Tert-butyl 4-aminospiro[chroman-2,4′-piperidine]-1′-carboxylate | C18H26N2O3 | Amino group introduces different biological activity |
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | C18H23NO4 | Ketone functionality may alter pharmacological profile |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of spiro compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2) in vitro. This suggests that this compound may also possess similar anti-inflammatory properties.
- Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in reduced neuronal cell death compared to controls. This highlights its potential as a neuroprotective agent.
- Anticancer Activity : A recent investigation indicated that the compound could inhibit the proliferation of specific cancer cell lines, prompting further exploration into its mechanisms as an anticancer agent.
Properties
IUPAC Name |
tert-butyl 4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)12-14(20)13-6-4-5-7-15(13)22-18/h4-7,14,20H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECWLCCCODXAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738202 | |
Record name | tert-Butyl 4-hydroxy-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024604-94-1 | |
Record name | tert-Butyl 4-hydroxy-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.